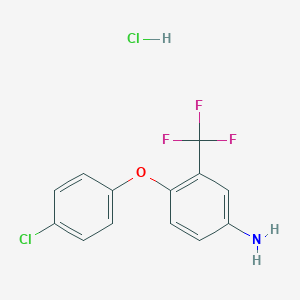
4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline hydrochloride
説明
“4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline” is a specialty product for proteomics research . Its molecular formula is C12H10ClNO .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline” are not fully available. The molecular weight is 219.67 .科学的研究の応用
Vibrational Analysis and Nonlinear Optical Materials
4-Chloro-3-(trifluoromethyl)aniline and its derivatives have been studied for their vibrational properties using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These studies are significant for understanding the molecular structure and are also relevant in the field of nonlinear optical (NLO) materials. The electronic properties like hyperconjugation interactions, HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) surface analysis have been investigated, providing insights into its potential use in NLO applications (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Synthesis and Properties of Derivatives
The synthesis and properties of various derivatives of 4-chloro-3-(trifluoromethyl)aniline have been extensively studied. For instance, the synthesis of polyurethane cationomers incorporating anil groups and their intramolecular proton transfer in salicylideneanil structures have been explored. These studies are vital for developing new polymeric materials with specific properties like fluorescent characteristics (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).
Environmental Applications
The compound and its derivatives have been used in environmental applications, such as in the synthesis of adsorbents for the removal of chlorophenols from water. This is crucial for addressing issues related to organic pollutants in water sources, thus contributing to food safety and public health (Xu et al., 2021).
Chemical Synthesis and Material Science
4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline hydrochloride plays a role in the synthesis of novel compounds and materials. For instance, novel quinazolinone derivatives have been synthesized using similar compounds, indicating its utility in medicinal chemistry (Habib, Hassan, & El‐Mekabaty, 2013). Also, its use in the synthesis of liquid crystals with specific properties like stable smectic phases has been documented, which is significant in the field of material science (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Vibrational Spectroscopic Studies
Detailed vibrational spectroscopic studies, including the first-order hyperpolarizability and HOMO-LUMO analysis, have been conducted on derivatives like 4-chloro-2-(trifluoromethyl) aniline. These studies contribute to the understanding of its electronic properties and potential NLO behavior, which is crucial for developing advanced optical materials (Arivazhagan, Subhasini, & Austine, 2012).
特性
IUPAC Name |
4-(4-chlorophenoxy)-3-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO.ClH/c14-8-1-4-10(5-2-8)19-12-6-3-9(18)7-11(12)13(15,16)17;/h1-7H,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXRLDGATIGJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



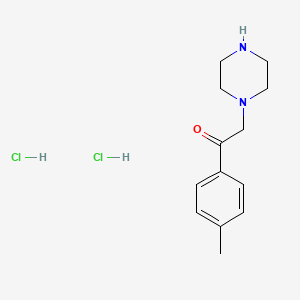
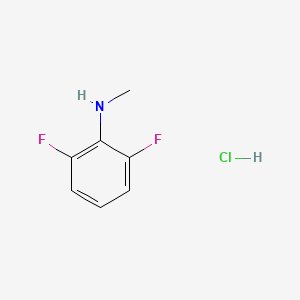
![2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1419424.png)
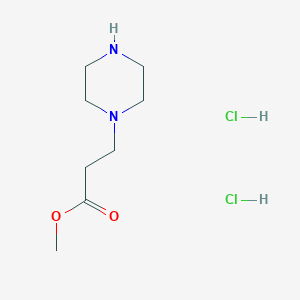
![Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1419427.png)
![2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile](/img/structure/B1419428.png)
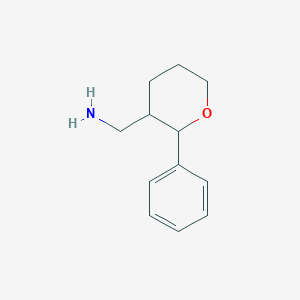
![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419430.png)

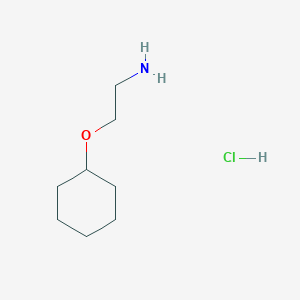
![5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1419433.png)

![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1419438.png)
